2,4,4-Trimethylheptane-3,5-diol
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Overview
Description
2,4,4-Trimethylheptane-3,5-diol is an organic compound that belongs to the class of diols. Diols are chemical compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. This compound is characterized by its branched structure, which includes three methyl groups and two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylheptane-3,5-diol can be achieved through various methods, including:
Hydroformylation: This involves the addition of a formyl group to an alkene, followed by hydrogenation to form the diol.
Grignard Reaction: Reacting an appropriate ketone with a Grignard reagent followed by hydrolysis can yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroformylation or other catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving diols.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,4-Trimethylheptane-3,5-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The branched structure may also affect its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpentane-1,3-diol: Similar structure but with fewer carbon atoms.
2,4,4-Trimethylhexane-1,3-diol: Similar structure but with a different carbon chain length.
Uniqueness
2,4,4-Trimethylheptane-3,5-diol is unique due to its specific branched structure and the position of its hydroxyl groups, which can influence its chemical reactivity and physical properties.
Properties
CAS No. |
27122-59-4 |
---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2,4,4-trimethylheptane-3,5-diol |
InChI |
InChI=1S/C10H22O2/c1-6-8(11)10(4,5)9(12)7(2)3/h7-9,11-12H,6H2,1-5H3 |
InChI Key |
UWFNGBBDWVEMRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)C(C(C)C)O)O |
Origin of Product |
United States |
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